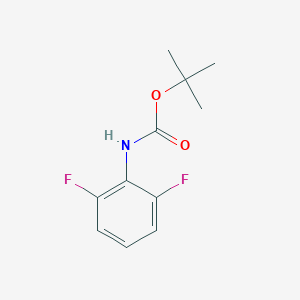

N-Boc-2,6-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,6-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRORDIPGULCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620428 | |

| Record name | tert-Butyl (2,6-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745833-17-4 | |

| Record name | 1,1-Dimethylethyl N-(2,6-difluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745833-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2,6-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-2,6-difluoroaniline CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2,6-difluoroaniline, systematically named tert-butyl (2,6-difluorophenyl)carbamate, is a protected form of 2,6-difluoroaniline. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and drug discovery, to temporarily mask the reactivity of the amine functional group. This protection allows for selective chemical modifications at other positions of the molecule. The presence of two fluorine atoms on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the properties of the parent aniline, a detailed protocol for the synthesis of its N-Boc derivative, and relevant safety information.

Chemical Identity and Properties

Table 1: Physicochemical Properties of 2,6-Difluoroaniline

| Property | Value |

| CAS Number | 5509-65-9 |

| Molecular Formula | C₆H₅F₂N |

| Molecular Weight | 129.11 g/mol |

| Appearance | Clear yellow to brown liquid |

| Boiling Point | 51-52 °C at 15 mmHg |

| Density | 1.199 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

| Solubility | Slightly soluble in water |

Upon Boc-protection, the resulting this compound is expected to be a white to pale brown solid with a higher molecular weight (229.22 g/mol ) and a melting point in the range of 130-140 °C, based on similar N-Boc protected anilines.

Synthesis of this compound

The following is a general and reliable protocol for the N-tert-butyloxycarbonylation of 2,6-difluoroaniline.

Experimental Protocol

Materials:

-

2,6-Difluoroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,6-difluoroaniline (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of dichloromethane.

-

Transfer the (Boc)₂O solution to a dropping funnel and add it dropwise to the stirred solution of the aniline and base over a period of 30 minutes. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Information

Proper safety precautions should be taken when handling the reagents involved in this synthesis.

Table 2: Hazard and Safety Information

| Chemical | Hazard Statements | Precautionary Statements |

| 2,6-Difluoroaniline | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |

| Di-tert-butyl dicarbonate | Flammable solid. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust. Wear eye protection/face protection. |

| Triethylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |

Role in Drug Discovery and Development

While there is no specific signaling pathway directly attributed to this compound, its derivatives are of significant interest in medicinal chemistry. The 2,6-difluorophenyl moiety is incorporated into various drug candidates to enhance their pharmacological properties. The Boc-protected amine allows for the facile synthesis of diverse libraries of compounds for screening against various biological targets. For instance, this scaffold can be used in the synthesis of kinase inhibitors, where the aniline nitrogen can be further functionalized to interact with the hinge region of the enzyme's active site.

N-Boc-2,6-difluoroaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-2,6-difluoroaniline, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its chemical properties, a comprehensive synthesis protocol, and relevant characterization data.

Core Compound Information

This compound, also known as tert-butyl (2,6-difluorophenyl)carbamate, is a protected form of 2,6-difluoroaniline. The tert-butyloxycarbonyl (Boc) protecting group is employed to temporarily block the reactivity of the amine functional group, allowing for selective modifications at other positions of the aromatic ring.

Molecular Formula and Weight:

The chemical formula for this compound is C₁₁H₁₃F₂NO₂. Its molecular weight is 229.22 g/mol . This is derived from the addition of the Boc protecting group (C₅H₉O₂) to 2,6-difluoroaniline (C₆H₅F₂N) and the subsequent loss of one hydrogen atom.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, 2,6-difluoroaniline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₃F₂NO₂ | 229.22 |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11[1][2] |

| Physical Properties of 2,6-Difluoroaniline | Value |

| Appearance | Clear colorless to pale yellow liquid[3] |

| Boiling Point | 51-52 °C at 15 mmHg[1][3] |

| Density | 1.199 g/mL at 25 °C[1][3] |

| Refractive Index | n20/D 1.508 (lit.)[1] |

| Water Solubility | Slightly soluble[3] |

Experimental Protocols

The synthesis of this compound is a straightforward procedure involving the protection of the amino group of 2,6-difluoroaniline using di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis of this compound

Objective: To protect the primary amine of 2,6-difluoroaniline with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

2,6-Difluoroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoroaniline (1 equivalent) in dichloromethane.

-

To this solution, add triethylamine (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Logical Relationship of Protection Chemistry

The following diagram outlines the logical relationship in amine protection chemistry, highlighting the role of the Boc group.

References

Technical Guide: Solubility of N-Boc-2,6-difluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Boc-2,6-difluoroaniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide combines qualitative information, data from structurally analogous compounds, and standardized experimental protocols to offer a comprehensive resource for laboratory work.

Estimated Solubility of this compound

The following table provides an estimated qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents. These estimations are intended to guide solvent selection for synthesis, purification, and formulation development. It is strongly recommended to experimentally determine the precise solubility for specific applications.

| Solvent | Dielectric Constant (20°C) | Polarity Index | Estimated Solubility |

| Polar Protic Solvents | |||

| Water | 80.1 | 10.2 | Very Low / Insoluble |

| Methanol | 32.7 | 5.1 | Moderate |

| Ethanol | 24.5 | 4.3 | Moderate to High |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High |

| Acetonitrile | 37.5 | 5.8 | Moderate to High |

| Acetone | 20.7 | 5.1 | High |

| Ethyl Acetate | 6.02 | 4.4 | High |

| Tetrahydrofuran (THF) | 7.58 | 4.0 | High |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 9.08 | 3.1 | High |

| Chloroform | 4.81 | 4.1 | High |

| Toluene | 2.38 | 2.4 | Moderate |

| Hexane | 1.88 | 0.1 | Low |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25°C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a practical framework for researchers and professionals in drug development. The estimated solubility profile serves as a useful starting point for solvent screening, and the detailed experimental protocol for the shake-flask method offers a reliable means of obtaining precise solubility data. The provided workflow diagram visually summarizes the key steps for this determination. For critical applications, it is imperative to perform experimental validation of solubility.

References

N-Boc-2,6-difluoroaniline safety data sheet (SDS) and handling precautions

This guide provides a detailed overview of the safety data and handling precautions for N-Boc-2,6-difluoroaniline (tert-butyl (2,6-difluorophenyl)carbamate). The information presented is compiled from safety data sheets of structurally related compounds, primarily 2,6-difluoroaniline, to provide a comprehensive understanding of the potential hazards and safe handling procedures for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties of 2,6-Difluoroaniline

| Property | Value |

| Molecular Formula | C6H5F2N[1][2] |

| Molecular Weight | 129.11 g/mol [1] |

| Appearance | Clear slightly yellow liquid[1] |

| Odor | Aniline-like[1] |

| Boiling Point | 51 - 52 °C @ 15 mmHg[1] |

| Density | 1.199 g/cm3 [1] |

| Flash Point | 43 °C (109.4 °F)[1] |

| Refractive Index | n20/D 1.508 (lit.) |

Hazard Identification and Classification

Based on the GHS classifications of 2,6-difluoroaniline, this compound should be handled as a hazardous substance. The primary hazards are associated with flammability, toxicity, and skin/eye irritation.

Table 2: GHS Hazard Statements for 2,6-Difluoroaniline

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[2] |

| Acute toxicity, oral | H302: Harmful if swallowed[2] |

| Acute toxicity, dermal | H311: Toxic in contact with skin[2] |

| Acute toxicity, inhalation | H331: Toxic if inhaled[2] |

| Skin sensitization | H317: May cause an allergic skin reaction[2] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[2] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is necessary before handling this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

-

Use non-sparking tools and take precautionary measures against static discharge.[3]

-

Ground and bond containers when transferring material.[3]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Keep refrigerated.[3]

-

Store locked up.[3]

-

Incompatible materials to avoid include acids, strong bases, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][3]

Emergency Procedures

Prompt and appropriate action is essential in the event of an emergency.

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical aid. Wash contaminated clothing before reuse.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical aid.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1]

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocol: Safe Handling and Use in a Laboratory Setting

This protocol outlines the general steps for safely handling this compound in a typical laboratory experiment.

Caption: A generalized experimental workflow for the safe handling of this compound.

Methodology:

-

Preparation and PPE:

-

Aliquoting and Reaction Setup:

-

Conduct all manipulations of this compound inside the chemical fume hood.

-

Use grounded and bonded equipment for transfers to prevent static discharge.[3]

-

If the compound is a solid, use appropriate weighing techniques to avoid generating dust. If it is a liquid, use a calibrated syringe or pipette.

-

-

Running the Reaction:

-

Set up the reaction apparatus securely within the fume hood.

-

Maintain a controlled temperature and atmosphere as required by the specific reaction protocol.

-

Continuously monitor the reaction for any signs of exothermic events or pressure build-up.

-

-

Quenching and Work-up:

-

Carefully quench the reaction mixture using appropriate reagents, being mindful of potential exotherms.

-

Perform all extractions and washes within the fume hood.

-

-

Waste Disposal and Decontamination:

-

Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.[3]

-

Decontaminate all glassware and equipment that came into contact with this compound.

-

Thoroughly clean the work area in the fume hood.

-

Remove and dispose of gloves properly, and wash hands thoroughly.

-

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on the parent compound, 2,6-difluoroaniline, the following effects may be anticipated:

-

Harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Causes eye and skin irritation.[1]

-

May cause an allergic skin reaction.[2]

-

Potential for methemoglobinemia.[1]

-

May affect the central nervous system.[1]

Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions.[1]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[1][3] Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[1][3]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][3]

-

Hazardous Polymerization: Not reported to occur.[1]

This technical guide is intended to provide essential safety information for handling this compound. It is imperative that all users consult available safety data for structurally similar compounds and conduct a thorough risk assessment before commencing any experimental work. Always adhere to established laboratory safety protocols and institutional guidelines.

References

Spectroscopic and Structural Elucidation of N-Boc-2,6-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2,6-difluoroaniline, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry.

Spectroscopic Data Summary

Table 1: 1H NMR Data

| Assignment | Expected Chemical Shift (δ) in ppm (CDCl3) | Multiplicity | Coupling Constant (J) in Hz |

| NH | ~6.5 (broad) | Singlet | - |

| H-3, H-5 | 6.9 - 7.1 | Triplet | ~8.0 |

| H-4 | 6.7 - 6.9 | Triplet of Triplets | ~8.0, ~6.0 (4JH-F) |

| -C(CH3)3 | ~1.5 | Singlet | - |

Note: The chemical shifts for the aromatic protons in this compound are expected to be shifted downfield compared to 2,6-difluoroaniline due to the electronic effect of the Boc protecting group.

Table 2: 13C NMR Data

| Assignment | Expected Chemical Shift (δ) in ppm (CDCl3) |

| C=O | ~152 |

| C-1 | ~135 (triplet, 2JC-F ≈ 10-15 Hz) |

| C-2, C-6 | ~158 (doublet of doublets, 1JC-F ≈ 240-250 Hz, 3JC-F ≈ 5-10 Hz) |

| C-3, C-5 | ~112 (doublet, 2JC-F ≈ 20-25 Hz) |

| C-4 | ~125 (triplet, 3JC-F ≈ 5 Hz) |

| -C (CH3)3 | ~81 |

| -C(CH 3)3 | ~28 |

Table 3: 19F NMR Data

| Assignment | Expected Chemical Shift (δ) in ppm (CDCl3) |

| F-2, F-6 | ~ -120 to -140 |

Table 4: IR Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H Stretch | ~3400 |

| C-H Stretch (aromatic) | ~3100-3000 |

| C-H Stretch (aliphatic) | ~2980-2900 |

| C=O Stretch (urethane) | ~1730-1700 |

| C=C Stretch (aromatic) | ~1600, 1480 |

| C-N Stretch | ~1230 |

| C-F Stretch | ~1300-1100 |

Table 5: Mass Spectrometry Data

| Technique | Expected [M+H]+ or M+. (m/z) |

| Electrospray Ionization (ESI-MS) | 230.1 |

| Electron Ionization (EI-MS) | 229.1 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: 1H, 13C, and 19F NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

1H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

13C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans. Proton decoupling is employed to simplify the spectrum.

-

19F NMR: Spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2 seconds, and 128-256 scans.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat compound.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1 with a resolution of 4 cm-1, and an average of 16-32 scans are collected.

Mass Spectrometry (MS):

-

Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. For Electron Ionization (EI), a small amount of the sample is introduced directly into the ion source.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is used for accurate mass measurements.

-

Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to N-Boc-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-2,6-difluoroaniline, a crucial building block in modern medicinal chemistry. We will explore its commercial availability, synthesis, and critical applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction to this compound

This compound, also known as tert-butyl (2,6-difluorophenyl)carbamate, is a protected form of 2,6-difluoroaniline. The tert-butyloxycarbonyl (Boc) protecting group offers a stable and reliable method for masking the reactive aniline functionality, allowing for selective chemical transformations at other positions of the molecule. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate. These fluorine atoms can improve metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. Consequently, this compound has emerged as a valuable synthon for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries.[1][2]

Commercial Availability

A variety of chemical suppliers offer this compound (CAS No. 745833-17-4), catering to a range of research and development needs. The following table summarizes the offerings from several prominent commercial vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Frinton Laboratories, Inc. | N-Boc-2,6-difluoro aniline | 745833-17-4 | N/A | N/A |

| BLD Pharmatech Ltd. | This compound | 745833-17-4 | N/A | N/A |

| SAGECHEM LIMITED | tert-Butyl (2,6-difluorophenyl)carbamate | 745833-17-4 | N/A | N/A |

| Alchem Pharmtech, Inc. | This compound | 745833-17-4 | N/A | N/A |

| LGC Standards / Toronto Research Chemicals | tert-Butyl (2,6-difluorophenyl)carbamate | 745833-17-4 | N/A | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2,6-difluoroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.

Experimental Protocol: N-Boc Protection of 2,6-difluoroaniline

Materials:

-

2,6-Difluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 equivalent) in dichloromethane.

-

To this solution, add triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2,6-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,6-difluoroaniline, a key intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are presented to assist researchers and professionals in drug development and chemical synthesis.

Introduction

2,6-Difluoroaniline is an aromatic amine distinguished by the presence of two fluorine atoms at the 2 and 6 positions of the aniline ring. This substitution pattern imparts unique chemical properties, including enhanced metabolic resistance and bioavailability in drug candidates, making it a valuable building block in medicinal chemistry.[3] Its applications extend to the synthesis of anti-inflammatory drugs, p38 kinase inhibitors, and acetolactate synthase (ALS)-inhibiting herbicides.[4][5][6] This guide details the most common and effective methods for its preparation.

Synthetic Routes and Methodologies

Several synthetic pathways to 2,6-difluoroaniline have been established, each with distinct advantages and challenges. The primary methods include:

-

Nitration of 1,3-Difluorobenzene followed by Reduction: A common laboratory and industrial-scale synthesis.

-

From 2,6-Dichlorobenzonitrile: A multi-step process involving halogen exchange, hydrolysis, and Hofmann rearrangement.

-

From 1,2,3-Trichlorobenzene: An industrial route characterized by partial fluorine exchange, selective reduction, and amination.[3][6][7]

-

From 1-chloro-3,5-difluorobenzene: A pathway involving chlorination, nitration, and reduction steps.[7]

The following sections provide detailed experimental protocols for these key synthetic methods.

Experimental Protocol 1: Synthesis via Nitration of 1,3-Difluorobenzene and Subsequent Reduction

This two-step method is a widely employed route for the synthesis of 2,6-difluoroaniline.

Step 1: Nitration of 1,3-Difluorobenzene to 2,6-Difluoronitrobenzene

Reaction:

Caption: Nitration of 1,3-Difluorobenzene.

Procedure:

-

To a stirred mixture of glacial acetic acid (250 mL), add sodium perborate tetrahydrate (65 g, 422 mmol) and heat to 80°C.

-

In a separate flask, dissolve 1,3-difluorobenzene (a molar equivalent to the desired product, for example, assuming a target of 11.0 g of 2,6-difluoroaniline in the next step, a slight excess of the nitrobenzene precursor would be aimed for) in glacial acetic acid (50 mL).

-

Slowly add the 1,3-difluorobenzene solution to the heated sodium perborate mixture, maintaining the reaction temperature between 80-90°C for 1 hour.

-

After cooling, pour the reaction mixture into water and extract twice with diethyl ether.

-

Combine the organic layers, wash with a dilute sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude 2,6-difluoronitrobenzene.

Step 2: Reduction of 2,6-Difluoronitrobenzene to 2,6-Difluoroaniline

Reaction:

Caption: Reduction of 2,6-Difluoronitrobenzene.

Procedure (Catalytic Hydrogenation):

-

Dissolve the crude 2,6-difluoronitrobenzene in a suitable solvent such as ethanol or methanol in a pressure reactor.

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude 2,6-difluoroaniline.

Purification:

The crude 2,6-difluoroaniline can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Synthesis from 2,6-Dichlorobenzonitrile

This three-step synthesis provides an alternative route to 2,6-difluoroaniline.

Workflow:

Caption: Synthesis of 2,6-difluoroaniline from 2,6-dichlorobenzonitrile.

Step 1: Halogen Exchange

-

In a reaction vessel, combine 2,6-dichlorobenzonitrile, a molar excess of potassium fluoride (KF), and sulfolane as the solvent.

-

Heat the mixture to 170-250°C for 2-5 hours under normal pressure.

-

After the reaction is complete, the 2,6-difluorobenzonitrile can be isolated by distillation.

Step 2: Hydrolysis

-

Treat the 2,6-difluorobenzonitrile with a strong acid, such as sulfuric acid, to hydrolyze the nitrile group to a primary amide, yielding 2,6-difluorobenzamide.

Step 3: Hofmann Rearrangement

-

Subject the 2,6-difluorobenzamide to a Hofmann rearrangement using an alkaline solution of sodium hypobromite (NaOBr) or a similar reagent.

-

This reaction converts the amide to the corresponding primary amine, 2,6-difluoroaniline.

-

The product can be isolated by extraction and purified by distillation.

Experimental Protocol 3: Industrial Synthesis from 1,2,3-Trichlorobenzene

This multi-step process is suitable for large-scale production.[3][6][7]

Workflow:

Caption: Industrial synthesis of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

Step 1: Partial Fluorine Exchange

-

Charge a pressure reactor with 1,2,3-trichlorobenzene, potassium fluoride (KF), and N-methylpyrrolidinone (NMP).

-

Heat the sealed reactor to approximately 270°C for 24 hours.[7]

-

This results in a mixture of difluorochlorobenzenes.

Step 2: Selective Reduction

-

The mixture of difluorochlorobenzenes is subjected to selective reduction using a hydrogen source in the presence of a palladium catalyst at around 100°C.[7]

-

This step preferentially removes the chlorine from 2,3-difluorochlorobenzene to yield valuable ortho-difluorobenzene.

Step 3: Amination

-

The resulting mixture containing 2,6-difluorochlorobenzene is then aminated using concentrated ammonium hydroxide in the presence of a copper-containing catalyst.

-

The 2,6-difluoroaniline is then isolated from the reaction mixture.

Purification

The final product is purified by distillation, with unreacted starting materials and byproducts being recycled where possible.[7]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the different synthetic routes.

| Starting Material | Key Steps | Reported Yield | Reported Purity | Reference |

| 1,3-Difluorobenzene | Nitration, Reduction | - | High | [1] |

| 2,6-Dichlorobenzonitrile | Halogen Exchange, Hydrolysis, Hofmann Rearrangement | 55-60% (overall) | - | [8] |

| 1,2,3-Trichlorobenzene | Partial Fluorine Exchange, Selective Reduction, Amination | - | 99% (after distillation) | [7] |

| 1-chloro-3,5-difluorobenzene | Chlorination, Nitration, Reduction | - | ~98% (after distillation) | [2] |

Note: Yields can vary significantly based on reaction scale and specific conditions.

Applications in Drug Development and Agrochemicals

2,6-Difluoroaniline is a crucial precursor for various biologically active molecules. Two notable examples are its use in the synthesis of p38 kinase inhibitors for inflammatory diseases and ALS-inhibiting herbicides.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key regulator of inflammatory responses.[9] Small molecule inhibitors targeting this pathway are of significant interest in the treatment of diseases like rheumatoid arthritis.[9] 2,6-Difluoroaniline is a common scaffold in the design of potent p38α kinase inhibitors.[4]

Caption: p38 MAPK signaling pathway and the point of inhibition.

Acetolactate Synthase (ALS) Inhibition in Herbicides

Herbicides derived from 2,6-difluoroaniline, such as N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][8] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing plant death.[1][8]

Caption: Mechanism of action of ALS-inhibiting herbicides.

Conclusion

The synthesis of 2,6-difluoroaniline can be achieved through various routes, with the choice of method often depending on the scale of production, available starting materials, and economic considerations. The nitration of 1,3-difluorobenzene followed by reduction is a versatile method for both laboratory and industrial settings. The unique properties conferred by the fluorine substituents make 2,6-difluoroaniline a highly valuable intermediate in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis and the biological pathways its derivatives target is essential for researchers and professionals in these fields.

References

- 1. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JPH05112506A - Process for manufacturing 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 5. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 7. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

The Pivotal Role of N-Boc-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2,6-difluoroaniline has emerged as a critical building block in medicinal chemistry, offering a unique combination of properties that are highly advantageous for the design and synthesis of novel therapeutic agents. Its strategic incorporation of fluorine atoms and the versatile Boc protecting group allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to the development of potent and selective drug candidates. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound, also known as tert-butyl (2,6-difluorophenyl)carbamate, possesses a distinct set of properties that make it an attractive starting material for drug discovery programs. The presence of two fluorine atoms on the aniline ring significantly influences its electronic and lipophilic character.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃F₂NO₂ | N/A |

| Molecular Weight | 229.22 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

The electron-withdrawing nature of the fluorine atoms decreases the pKa of the aniline nitrogen, rendering it less basic. This modification can be crucial for mitigating off-target effects related to basicity and for enhancing membrane permeability. Furthermore, the C-F bond is exceptionally stable and can block metabolic attack at the ortho positions, thereby improving the metabolic stability and bioavailability of the final drug molecule.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding process, typically involving the protection of the amino group of 2,6-difluoroaniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 2,6-Difluoroaniline

Materials:

-

2,6-Difluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,6-difluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

-

To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15-20 minutes.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Application in the Synthesis of p38α Kinase Inhibitors

A prominent application of this compound is in the synthesis of potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. The p38α signaling pathway plays a crucial role in inflammatory responses, and its inhibition is a key therapeutic strategy for a range of autoimmune and inflammatory diseases. The 2,6-difluorophenyl moiety is a common feature in many p38α inhibitors, where it often occupies a key hydrophobic pocket in the ATP-binding site of the enzyme.

Caption: The p38 MAPK signaling cascade and the point of intervention by inhibitors derived from this compound.

Synthetic Workflow for a p38α Kinase Inhibitor

The following workflow outlines the synthesis of a 2,6,9-trisubstituted purine inhibitor of p38α kinase, where this compound serves as a key starting material.

Caption: A generalized synthetic workflow for the preparation of a p38α kinase inhibitor utilizing this compound.

Detailed Experimental Protocol: Synthesis of an N-Phenyl-N'-purin-6-yl Urea Inhibitor

This protocol is adapted from the synthesis of 2,6,9-trisubstituted purine inhibitors of p38α kinase.

Step 1: Synthesis of 2,6-Difluorophenyl Isocyanate

-

This compound is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 2,6-difluoroaniline.

-

The resulting aniline is then treated with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like toluene to afford 2,6-difluorophenyl isocyanate.

Step 2: Urea Formation

-

A solution of a 2-chloro-9-substituted-6-aminopurine derivative in an aprotic solvent (e.g., anhydrous tetrahydrofuran) is prepared.

-

To this solution, the previously synthesized 2,6-difluorophenyl isocyanate is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting N-(2,6-difluorophenyl)-N'-(2-chloro-9-substituted-purin-6-yl)urea is isolated by filtration or extraction and purified by chromatography.

Step 3: Further Diversification (Optional)

-

The chlorine atom at the C2 position of the purine ring can be displaced with various amines or other nucleophiles via nucleophilic aromatic substitution to introduce further diversity and optimize biological activity.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a series of N-phenyl-N'-purin-6-yl urea derivatives against p38α kinase. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | R¹ (at C2) | R² (at N9) | p38α IC₅₀ (nM) |

| 1 | Cl | Isopropyl | 150 |

| 2 | Cl | Cyclopentyl | 120 |

| 3 | NH₂ | Isopropyl | >10000 |

| 4 | NHMe | Isopropyl | 82 |

| 5 | NHEt | Isopropyl | 95 |

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2003, 13(6), 1191-1194.

The data clearly indicates that the nature of the substituents at the C2 and N9 positions of the purine ring significantly influences the inhibitory potency against p38α kinase. The presence of a small alkylamino group at the C2 position appears to be beneficial for activity, as demonstrated by the potent inhibition observed with compounds 4 and 5 .

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties conferred by the fluorine atoms, coupled with the synthetic flexibility offered by the Boc protecting group, make it an ideal starting material for the synthesis of complex and biologically active molecules. The successful application of this building block in the development of potent p38α kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics to treat a wide range of diseases. Researchers and drug development professionals can leverage the properties of this compound to design and synthesize next-generation drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

Introduction to the Tert-Butyloxycarbonyl (Boc) Protecting Group

An In-depth Technical Guide to Boc Protecting Group Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2][3] It is employed to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into carbamate derivatives.[2][4] This protection prevents unwanted side reactions at the amine functionality while other parts of the molecule are being modified.

The widespread adoption of the Boc group stems from its unique stability profile: it is robust under a wide range of basic, nucleophilic, and reductive conditions, yet can be readily and cleanly removed under mild acidic conditions.[5][6][7] This acid lability is a key feature, allowing for selective deprotection without disturbing other acid-sensitive groups if conditions are carefully chosen. Its orthogonality with other common protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group, makes it an indispensable tool in multistep synthesis.[2][5][8]

Mechanism of Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (Boc₂O).[1][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[8][9] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butoxide.[9][10] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[5][9]

While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) are often added to neutralize the protonated amine formed during the reaction, thereby accelerating the process.[1][5][10]

Caption: Nucleophilic attack of an amine on Boc anhydride to form a protected carbamate.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[8][11][12] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[4][13] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond.

The key to the acid lability of the Boc group is the formation of a highly stable tertiary carbocation, the tert-butyl cation, upon cleavage.[4][13] This is accompanied by the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the free amine.[8][13] The resulting amine is protonated by the acid in the reaction medium, forming an ammonium salt.[13] The tert-butyl cation is typically quenched by a nucleophile or undergoes elimination to form isobutylene gas.[4][13]

References

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Protected Compounds [ms.bzchemicals.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for N-Boc-2,6-difluoroaniline in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Boc-2,6-difluoroaniline as a versatile building block in various palladium-catalyzed cross-coupling reactions. The protocols and data presented are compiled from established methodologies for similar substrates and serve as a comprehensive guide for the synthesis of complex N-aryl and C-aryl compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to this compound in Cross-Coupling

This compound is a valuable synthetic intermediate. The Boc (tert-butoxycarbonyl) protecting group offers stability and allows for controlled reactivity at the nitrogen atom. The fluorine atoms at the ortho positions of the aniline ring significantly influence the electronic properties of the molecule, making it an attractive component for creating novel molecular architectures with potential applications in drug discovery and development. This document details its application in four major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: Synthesis of N-Boc-2-amino-3,5-difluorobiphenyls

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. In this context, this compound can be envisioned to couple with various arylboronic acids to yield N-Boc-protected 2-amino-3,5-difluorobiphenyl derivatives. These products can be further elaborated into a variety of complex molecules.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 78 |

| 4 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 81 |

| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ | Toluene | 110 | 18 | 88 |

Note: The data presented are representative examples based on Suzuki-Miyaura couplings of similar N-Boc-protected anilines and difluoroaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).

-

Add the base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene/water, 5:1, 5 mL).

-

Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of N,N'-Diaryl-2,6-difluoroanilines

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This compound can serve as a coupling partner with various aryl halides or triflates to produce unsymmetrical N,N'-diaryl amines. This reaction is pivotal in synthesizing complex amines that are prevalent in pharmacologically active compounds.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 18 | 90 |

| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 82 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Pd-G3-XPhos (2) | - | LHMDS | THF | 80 | 16 | 95 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 20 | 75 |

| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-Amyl alcohol | 100 | 12 | 88 |

Note: The data presented are representative examples based on Buchwald-Hartwig aminations of similar N-Boc-protected anilines and difluoroaryl compounds.

Experimental Protocol: Buchwald-Hartwig Amination

A representative procedure for the Buchwald-Hartwig amination of this compound is as follows:

-

In a glovebox, charge a Schlenk tube with the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., BINAP, 0.02 mmol).

-

Add the base (e.g., NaOtBu, 1.4 mmol).

-

Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Seal the tube and heat the reaction mixture with stirring at the specified temperature for the indicated time.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Synthesis of N-Boc-2-alkynyl-6-fluoroanilines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction can be applied to this compound (assuming one of the fluorines is replaced by a halide) to introduce an alkynyl moiety, a versatile functional group for further transformations in drug synthesis.

Quantitative Data for Sonogashira Coupling (Representative)

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 91 |

| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NEt | DMF | 80 | 12 | 85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 70 | 10 | 93 |

| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | CuI (4) | DIPA | Acetonitrile | RT | 24 | 78 |

| 5 | 4-Ethynylanisole | Pd(dppf)Cl₂ (2) | CuI (3) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 89 |

Note: The data presented are representative examples based on Sonogashira couplings of similar difluoroaryl halides.

Experimental Protocol: Sonogashira Coupling

A representative procedure for the Sonogashira coupling of a halogenated this compound derivative is as follows:

-

To a degassed solution of the halogenated this compound derivative (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent (e.g., THF, 10 mL), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) iodide (CuI, 0.04 mmol).

-

Add the amine base (e.g., triethylamine, 3.0 mmol).

-

Stir the reaction mixture under an inert atmosphere at the specified temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling Experimental Workflow

Heck Reaction: Synthesis of N-Boc-2-alkenyl-6-fluoroanilines

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups onto the difluorinated aniline core, which are valuable handles for further synthetic manipulations.

Quantitative Data for Heck Reaction (Representative)

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 80 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 88 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(Cy)₃ (2) | NaOAc | DMAc | 120 | 12 | 75 |

| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | - | i-Pr₂NEt | NMP | 110 | 18 | 72 |

| 5 | Cyclohexene | Herrmann's catalyst (1) | - | Ag₂CO₃ | Toluene | 130 | 36 | 65 |

Note: The data presented are representative examples based on Heck reactions of similar difluoroaryl halides.

Experimental Protocol: Heck Reaction

A representative procedure for the Heck reaction of a halogenated this compound derivative is as follows:

-

A mixture of the halogenated this compound derivative (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (if required) is placed in a pressure tube.

-

Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

-

Seal the tube and heat the mixture with stirring at the specified temperature.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Dry the organic layer over a drying agent, filter, and concentrate.

-

Purify the product by column chromatography.

Heck Reaction Catalytic Cycle

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex organic molecules through various palladium-catalyzed cross-coupling reactions. The protocols and data provided in these application notes, while representative, offer a strong starting point for researchers in the fields of organic synthesis and drug discovery. The ability to introduce diverse aryl, alkynyl, and alkenyl moieties onto the difluorinated aniline scaffold opens up a vast chemical space for the development of novel compounds with potential biological activity. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving N-Boc-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of N-Boc-2,6-difluoroaniline in various palladium-catalyzed cross-coupling reactions. This valuable building block is frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies and offer a starting point for reaction optimization and application in diverse synthetic strategies.

Introduction to Palladium-Catalyzed Reactions of this compound

This compound serves as a versatile substrate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The presence of the Boc (tert-butoxycarbonyl) protecting group on the aniline nitrogen modulates its reactivity and solubility, while the fluorine atoms at the 2 and 6 positions significantly influence the electronic properties of the aromatic ring, often enhancing the stability of the final products and providing a handle for further functionalization or for tuning biological activity.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions typically involve an oxidative addition of an organic halide or triflate to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and related reactions) or migratory insertion (for Heck reactions), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][4][5]

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,6-difluoroanilines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of complex arylamines.[1][4][6] In the context of this compound, this reaction is instrumental in the preparation of unsymmetrical triarylamines, which are prevalent motifs in materials science and medicinal chemistry. While direct coupling of the N-H bond of this compound is not feasible due to the Boc protection, it can be utilized in multi-step sequences where the aniline is first functionalized with a leaving group. More commonly, the 2,6-difluoroaniline core is first arylated, and then the resulting secondary amine is coupled with another aryl halide. For the purpose of these notes, we will focus on the coupling of a halogenated derivative of this compound.

General Reaction Scheme:

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of a halo-substituted this compound.

Materials:

-

Halo-substituted this compound (e.g., 4-bromo-N-Boc-2,6-difluoroaniline)

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, RuPhos)[7]

-

Base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add the halo-substituted this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-2.0 equiv relative to palladium).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv) and the base (1.4-2.0 equiv).

-

Seal the tube and heat the reaction mixture at the specified temperature (typically 80-110 °C) with stirring for the designated time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromo-N-Boc-2,6-difluoroaniline | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 4-Iodo-N-Boc-2,6-difluoroaniline | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 2,6-Difluoroanilines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction can be used to introduce aryl or vinyl substituents onto the aromatic ring of this compound, providing access to a wide range of biaryl and styrenyl derivatives.

General Reaction Scheme:

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]

- 3. [PDF] Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of N-Boc-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-2,6-difluoroaniline, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover common acidic and thermal methodologies, offering a range of options to suit different substrate sensitivities and laboratory setups.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal. In the context of 2,6-difluoroaniline, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the N-Boc group. This document outlines reliable methods for its deprotection to yield the free aniline, 2,6-difluoroaniline.

Deprotection Methodologies

The primary methods for the deprotection of this compound fall into two main categories: acidic hydrolysis and thermal cleavage. The choice of method often depends on the presence of other acid-labile functional groups within the molecule and the desired reaction scale.

Acidic Deprotection

Acidic deprotection is the most common and often rapid method for Boc removal. Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically employed. The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide.

Thermal Deprotection

Thermal deprotection offers an alternative, often milder, approach that avoids the use of strong acids. This can be particularly advantageous when acid-sensitive functional groups are present. The use of specialized solvents, such as fluorinated alcohols, can facilitate this process at lower temperatures.[1]

Data Presentation

The following table summarizes quantitative data for various deprotection methods applicable to N-Boc-anilines, with a focus on substrates bearing electron-withdrawing groups, which are comparable to 2,6-difluoroaniline.

| Entry | Deprotection Method | Substrate | Reagent/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Acidic | N-Boc-4-chloroaniline | 25% TFA in DCM | RT | 2 h | >95 (crude) | [2] |

| 2 | Acidic | General N-Boc amines | 4M HCl in Dioxane/MeOH | RT | 10-20 min | High | [3] |

| 3 | Acidic | General N-Boc amines | TsOH·H₂O in DME | 40 | 2 h | 91-98 | [4] |

| 4 | Mild Acidic | N-Boc-4-fluoroaniline | Oxalyl chloride in MeOH | RT | 1 h | >70 | [5] |

| 5 | Thermal | N-Boc-4-chloroaniline | TFE | Reflux | 1 h | 98 | [1] |

| 6 | Thermal | N-Boc-4-chloroaniline | HFIP | Reflux | 5 min | 94 | [1] |

Experimental Protocols

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the deprotection of this compound using TFA in dichloromethane (DCM).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess TFA), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude 2,6-difluoroaniline.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Thermal Deprotection using 2,2,2-Trifluoroethanol (TFE)

This protocol provides a method for the thermal deprotection of this compound, which is particularly useful for substrates containing acid-sensitive groups. Anilines with electron-withdrawing substituents have been found to react faster under these conditions.[1]

Materials:

-

This compound

-

2,2,2-Trifluoroethanol (TFE)

-

Round-bottom flask with reflux condenser

-